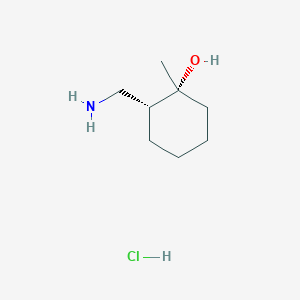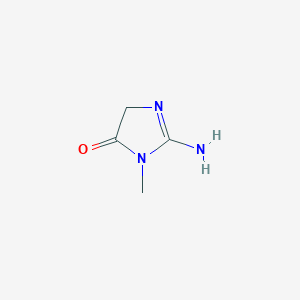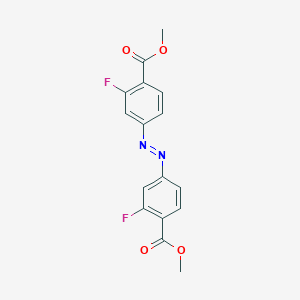
4-Phenylthiazole-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylthiazole-2-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent such as bromine in acetic acid. This reaction yields 4-phenylthiazole-2-amine, which can then be further reacted with cyanamide to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylthiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-Phenylthiazole-2-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as choline o-acetyltransferase, leading to the depletion of acetylcholine in nerve endings
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-phenylthiazole: Shares the thiazole ring and phenyl group but lacks the carboximidamide group.
4-Phenylthiazole-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
2-Phenylthiazole: Lacks the carboximidamide group and has different biological activities.
Uniqueness: 4-Phenylthiazole-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9N3S |
|---|---|
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
4-phenyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C10H9N3S/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12) |
InChI-Schlüssel |
XJJWFMZGMOSXIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)




![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)
